3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 895930-21-9
VCID: VC7263882
InChI: InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

CAS No.: 895930-21-9

Cat. No.: VC7263882

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68

* For research use only. Not for human or veterinary use.

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde - 895930-21-9

Specification

CAS No. 895930-21-9
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
IUPAC Name 3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
Standard InChI Key ARORRNAWEHMGNN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS No. 895930-21-9) belongs to the class of benzaldehyde derivatives incorporating heterocyclic substituents. Key structural components include:

  • Benzaldehyde backbone: Provides aromatic reactivity and serves as a scaffold for further functionalization.

  • Methoxy group (-OCH₃): Positioned at the 4th carbon, this electron-donating group influences electronic distribution and solubility.

  • 4-Chloropyrazole moiety: A five-membered aromatic ring containing two adjacent nitrogen atoms and a chlorine substituent, known to enhance bioactivity in medicinal compounds .

The compound’s IUPAC name systematically describes its structure: 3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde. Its SMILES notation (COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl) and InChIKey (ARORRNAWEHMGNN-UHFFFAOYSA-N) provide unambiguous representations for computational and regulatory purposes.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₂O₂
Molecular Weight250.68 g/mol
CAS Number895930-21-9
IUPAC Name3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
SMILESCOC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl

Structural Analogues and Modifications

Comparative analysis with related compounds reveals the impact of substituents on physicochemical properties:

  • 3-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (PubChem CID 4053579): Addition of nitro and methyl groups increases molecular weight to 309.70 g/mol and introduces steric hindrance .

  • Benzaldehyde, 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy (CAS 957505-02-1): Dimethyl substitution on the pyrazole ring elevates boiling point to 443.4°C and density to 1.22 g/cm³ .

These modifications underscore the tunability of pyrazole-containing benzaldehydes for specific applications.

Synthesis and Reaction Pathways

General Synthesis Strategies

While no explicit synthesis protocol for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is documented, analogous compounds are typically synthesized via:

  • Vilsmeier-Haack Reaction: Aryl hydrazines react with Vilsmeier reagent (DMF/POCl₃) to form pyrazole-carboxaldehydes .

  • Condensation Reactions: Benzaldehyde derivatives undergo nucleophilic substitution with pre-formed pyrazole intermediates .

For example, 1,3-diphenylpyrazole-4-carboxaldehyde derivatives are synthesized by refluxing acetophenonephenyl hydrazine with Vilsmeier reagent at 70–80°C for 6 hours . Adapting this method, 4-methoxybenzaldehyde could be functionalized with 4-chloropyrazole via a methylene bridge.

Table 2: Representative Synthesis Conditions for Analogues

CompoundReagents/ConditionsYieldReference
1,3-Diphenylpyrazole-4-carboxaldehydeDMF, POCl₃, 70–80°C, 6 hrs80%
Pyrazole-thiazolidinone hybridsMercaptoacetic acid, dry benzene, reflux75%

Reactivity and Functionalization

The aldehyde group (-CHO) at the benzaldehyde position offers a reactive site for further derivatization:

  • Condensation with amines: Forms Schiff bases, as demonstrated in the synthesis of N′-arylidene derivatives .

  • Cyclization reactions: Reactivity with thiosemicarbazides or hydrazines yields heterocyclic systems like thiazolidinones or pyridines .

For instance, refluxing 1,3-diphenylpyrazole-4-carboxaldehyde with aniline derivatives in methanol/acetic acid produces N-((pyrazolyl)methylene)aniline compounds . Such reactions could be applied to the target compound to generate libraries for bioactivity screening.

Physicochemical Properties

Experimental and Predicted Data

  • Solubility: Expected to be low in water due to aromatic and chloro substituents; soluble in polar aprotic solvents (DMF, DMSO).

  • Melting/Boiling Points: Analogues with similar mass (250–300 g/mol) exhibit melting points of 142–165°C and boiling points exceeding 400°C .

  • Density: Estimated at 1.22–1.30 g/cm³ based on benzaldehyde-pyrazole hybrids .

Table 3: Physicochemical Profile

PropertyEstimated ValueBasis
Melting Point150–160°CAnalogues
Boiling Point420–450°CAnalogues
LogP (Octanol-Water)2.1–2.5Computational Prediction
Solubility in Water<0.1 mg/mLStructural Analogy

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1670 cm⁻¹ (aldehyde), ν(C=N) ~1600 cm⁻¹ (pyrazole), and ν(C-O) ~1250 cm⁻¹ (methoxy) .

  • ¹H NMR: Diagnostic signals would include δ 9.8–10.1 ppm (aldehyde proton), δ 6.5–8.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy -OCH₃) .

For example, 1,3-diphenylpyrazole-4-carboxaldehyde exhibits an aldehyde proton at δ 10.09 ppm and aromatic protons between δ 7.29–7.87 ppm .

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Schiff base complexes: Metal chelators with antimicrobial or anticancer properties .

  • Heterocyclic hybrids: Thiazolidinones, pyridines, or triazoles synthesized via aldehyde condensation .

Material Science Applications

  • Coordination polymers: Pyrazole-aldehyde ligands can assemble with metal ions into porous frameworks for gas storage .

  • Photoresponsive materials: Benzaldehyde derivatives are investigated for photoalignment layers in LCDs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator